5-Nitro-[3,4'-bipyridin]-6-amine

Catalog No.
S13655500
CAS No.
79739-23-4
M.F
C10H8N4O2
M. Wt
216.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-[3,4'-bipyridin]-6-amine

CAS Number

79739-23-4

Product Name

5-Nitro-[3,4'-bipyridin]-6-amine

IUPAC Name

3-nitro-5-pyridin-4-ylpyridin-2-amine

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

InChI

InChI=1S/C10H8N4O2/c11-10-9(14(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H2,11,13)

InChI Key

QKKVLWNFZLCFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-]

5-Nitro-[3,4'-bipyridin]-6-amine is a chemical compound belonging to the bipyridine family, characterized by the presence of two nitrogen-containing pyridine rings. The compound features a nitro group at the 5-position and an amino group at the 6-position of one of the pyridine rings. This structure imparts unique chemical properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to form N-oxides, which may enhance its reactivity and solubility.
  • Reduction: Reduction reactions can convert the nitro group to an amine, yielding derivatives with varying biological activities.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine rings, allowing for the development of new derivatives with tailored properties .

Research indicates that bipyridine derivatives, including 5-nitro-[3,4'-bipyridin]-6-amine, exhibit significant biological activity. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some bipyridine derivatives show activity against bacterial strains, making them candidates for antibiotic development.
  • Antitumor Activity: Certain studies have suggested that modifications in the bipyridine structure can lead to compounds with anticancer properties.
  • Enzyme Inhibitors: The ability of these compounds to interact with various biological targets positions them as potential enzyme inhibitors .

The synthesis of 5-nitro-[3,4'-bipyridin]-6-amine typically involves several methods:

  • Nucleophilic Substitution: Starting from a suitable 5-nitropyridine derivative, nucleophilic substitution with an amine can yield the desired product.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions such as Suzuki or Stille coupling can effectively couple pyridine derivatives to form bipyridine structures.
  • Reduction Processes: Reduction of nitro groups or other functional groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride .

5-Nitro-[3,4'-bipyridin]-6-amine has various applications in:

  • Medicinal Chemistry: Its derivatives are being explored for potential therapeutic uses against infections and cancer.
  • Coordination Chemistry: The compound's ability to coordinate with metals makes it useful in catalysis and materials science.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies have shown that 5-nitro-[3,4'-bipyridin]-6-amine interacts with various biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating how structural changes affect biological activity and interaction profiles .

Such studies are crucial for understanding the pharmacological potential of this compound and its derivatives.

Several compounds share structural similarities with 5-nitro-[3,4'-bipyridin]-6-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
6-Methyl-[3,3'-bipyridin]-4-amineContains a methyl group at the 6-positionLacks nitro functionality
N,N-Dimethyl-[3,3'-bipyridin]-6-amineFeatures dimethylamino groupsMore basic due to additional amine groups
4,6-Di-(3-amino-5-nitro-1,2,4-triazol)Different heterocyclic frameworkPotentially explosive properties

5-Nitro-[3,4'-bipyridin]-6-amine is unique due to its specific placement of functional groups which influence its reactivity and biological activity compared to these similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

216.06472551 g/mol

Monoisotopic Mass

216.06472551 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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